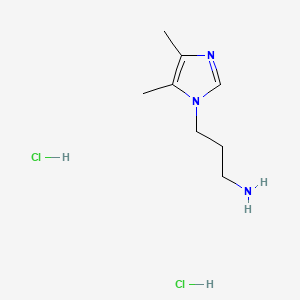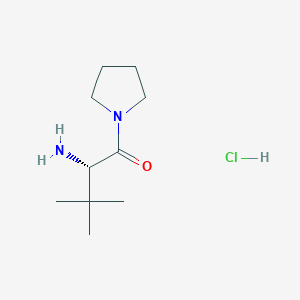
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves the reaction of 3,3-dimethyl-1-(pyrrolidin-1-yl)butan-2-amine with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with dipeptidyl peptidase 4, a cell surface glycoprotein receptor involved in the costimulatory signal essential for T-cell receptor-mediated T-cell activation . This interaction can modulate various cellular processes and pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride
- 4-(Pyrrolidin-1-yl)-1-(2-hydroxy-4,6-dimethoxyphenyl)butan-1-one
- (2S)-2-Amino-1-(pyrrolidin-1-yl)butan-1-one
Uniqueness
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride is unique due to its specific structural configuration and the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H21ClN2O |
|---|---|
Poids moléculaire |
220.74 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)8(11)9(13)12-6-4-5-7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1 |
Clé InChI |
XAVJUNYLVGULBQ-DDWIOCJRSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)N1CCCC1)N.Cl |
SMILES canonique |
CC(C)(C)C(C(=O)N1CCCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


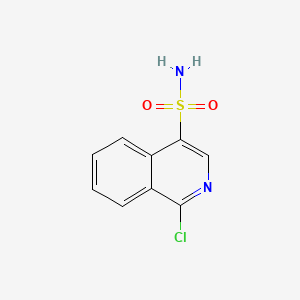
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
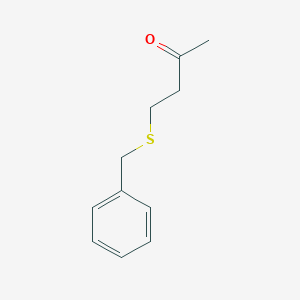
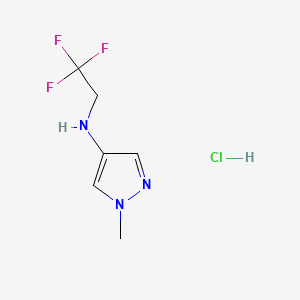
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
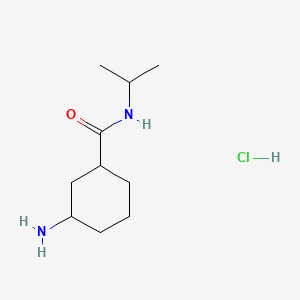
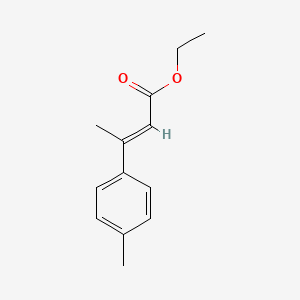
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)


![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
amine hydrochloride](/img/structure/B13458007.png)
